N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a chlorine atom and a phenoxy group also substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 4-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorine atoms on the benzyl and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a chlorine atom on the phenoxy ring, which may alter its chemical and biological properties.
N-(4-bromobenzyl)-2-(4-chlorophenoxy)acetamide: The presence of a bromine atom instead of chlorine on the benzyl group can affect the compound’s reactivity and interactions.
Properties
CAS No. |
24727-36-4 |
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Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c16-12-3-1-11(2-4-12)9-18-15(19)10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) |
InChI Key |
WJVIAXJQUQFZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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